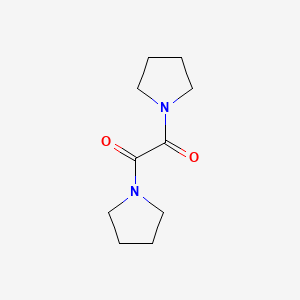
1,2-Di(pyrrolidin-1-yl)ethane-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Di(pyrrolidin-1-yl)ethane-1,2-dione is an organic compound characterized by the presence of two pyrrolidine rings attached to a central ethane-1,2-dione structure
准备方法
Synthetic Routes and Reaction Conditions
1,2-Di(pyrrolidin-1-yl)ethane-1,2-dione can be synthesized through a solvent-free one-pot oxidation of ethylarenes to α-ketoamides under mild conditions . The reaction typically involves the use of specific reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
1,2-Di(pyrrolidin-1-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diketone structure into corresponding alcohols or other reduced forms.
Substitution: The pyrrolidine rings can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and Fehling’s solution.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used to substitute the pyrrolidine rings under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield α-ketoamides, while reduction can produce alcohols or other reduced derivatives.
科学研究应用
1,2-Di(pyrrolidin-1-yl)ethane-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
作用机制
The mechanism by which 1,2-Di(pyrrolidin-1-yl)ethane-1,2-dione exerts its effects involves interactions with molecular targets and pathways. The pyrrolidine rings contribute to the compound’s ability to bind to specific proteins or enzymes, influencing their activity. This binding can lead to various biological effects, depending on the target and context .
相似化合物的比较
Similar Compounds
1,2-Di(pyridin-2-yl)ethane-1,2-dione: Similar structure but with pyridine rings instead of pyrrolidine.
1,2-Di(pyridin-4-yl)ethane-1,2-dione: Another analog with pyridine rings at different positions.
1,2-Di(thiophen-2-yl)ethane-1,2-dione: Contains thiophene rings instead of pyrrolidine
Uniqueness
1,2-Di(pyrrolidin-1-yl)ethane-1,2-dione is unique due to the presence of pyrrolidine rings, which confer specific steric and electronic properties. These properties influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.
属性
CAS 编号 |
85802-71-7 |
|---|---|
分子式 |
C10H16N2O2 |
分子量 |
196.25 g/mol |
IUPAC 名称 |
1,2-dipyrrolidin-1-ylethane-1,2-dione |
InChI |
InChI=1S/C10H16N2O2/c13-9(11-5-1-2-6-11)10(14)12-7-3-4-8-12/h1-8H2 |
InChI 键 |
SMBXWPFXWVYULG-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)C(=O)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



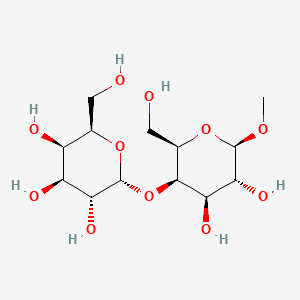
![6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,3-oxazin-4-one](/img/structure/B14425003.png)
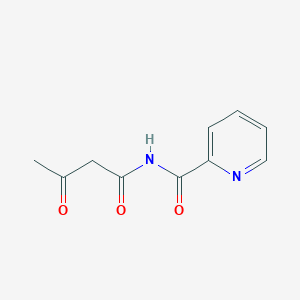
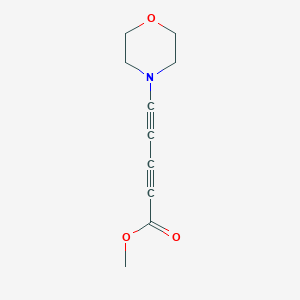
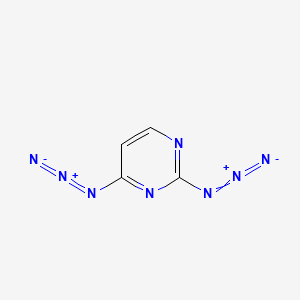
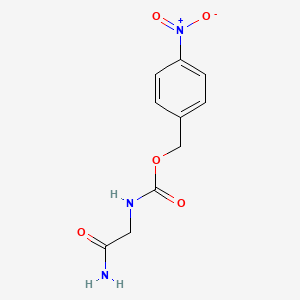
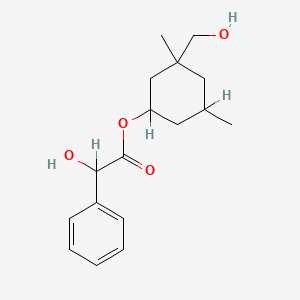
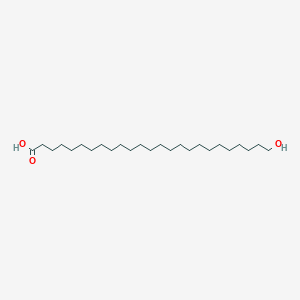
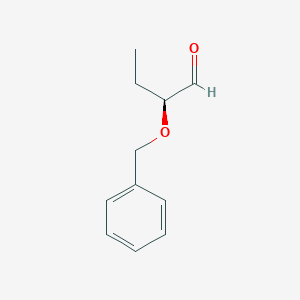
![(Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14425061.png)
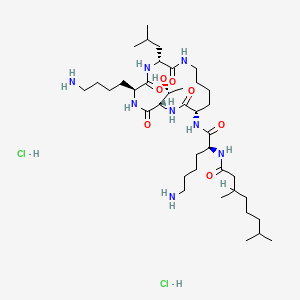
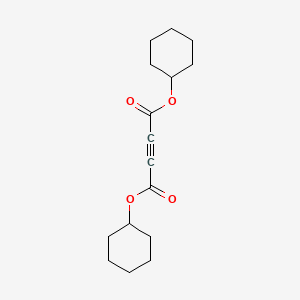
![{[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid](/img/structure/B14425085.png)
